molecular formula C9H7NO4 B11903550 5-Methoxy-2-nitrobenzofuran CAS No. 30335-72-9

5-Methoxy-2-nitrobenzofuran

Cat. No.: B11903550
CAS No.: 30335-72-9
M. Wt: 193.16 g/mol
InChI Key: MQJDCMRJYZIXBB-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. This compound is notable for its methoxy group at the 5-position and a nitro group at the 2-position. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-nitrobenzofuran typically involves the following steps:

    Starting Materials: 2-Hydroxy-4-methoxybenzaldehyde and bromonitromethane.

    Reaction Conditions: The reaction is carried out in the presence of potassium carbonate in acetone at room temperature for 6 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-nitrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.

Major Products:

Scientific Research Applications

5-Methoxy-2-nitrobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitrobenzofuran involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

    2-Nitrobenzofuran: Lacks the methoxy group, resulting in different biological activities.

    5-Methoxybenzofuran: Lacks the nitro group, leading to different chemical reactivity and applications.

Uniqueness: 5-Methoxy-2-nitrobenzofuran is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxy-2-nitro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJDCMRJYZIXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184421
Record name Benzofuran, 5-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30335-72-9
Record name 5-Methoxy-2-nitrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30335-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-5-methoxybenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030335729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 30335-72-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzofuran, 5-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITRO-5-METHOXYBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6EDI9NWA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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